L-Arginine-7-amido-4-methylcoumarin hydrochloride

Overview

Description

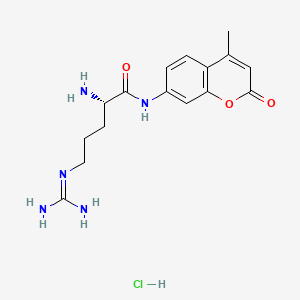

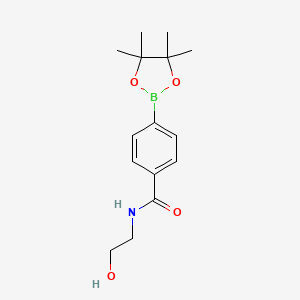

L-Arginine-7-amido-4-methylcoumarin hydrochloride is a synthetic compound widely used in scientific researchThe compound is derived from the naturally occurring amino acid L-arginine and features a coumarin moiety, which is responsible for its fluorescent properties .

Mechanism of Action

Target of Action

L-Arginine-7-amido-4-methylcoumarin hydrochloride is a specific substrate for the enzyme cathepsin H . Cathepsin H is a lysosomal cysteine protease that plays a significant role in protein degradation .

Mode of Action

The interaction of this compound with cathepsin H is characterized by the binding of the L-arginine moiety of the compound to the active site of the enzyme . This interaction leads to the cleavage of the compound, releasing a fluorescent product that can be detected .

Biochemical Pathways

The action of this compound primarily affects the protein degradation pathway within the lysosome . The downstream effects include the regulation of various cellular processes, including cell growth and repair .

Pharmacokinetics

The compound is soluble in acetic acid and water , which suggests it may have good bioavailability

Result of Action

The molecular effect of this compound’s action is the cleavage of the compound, resulting in the release of a fluorescent product . This fluorescence can be used as a measure of cathepsin H activity . On a cellular level, the activity of cathepsin H, regulated by the presence of this compound, can influence various cellular processes, including cell growth and repair .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The fluorescence of the product released upon cleavage of the compound is unaffected by pH over the range of pH 4 to pH 7.1 . This suggests that the compound can be effectively used in a variety of biological environments.

Biochemical Analysis

Biochemical Properties

L-Arginine-7-amido-4-methylcoumarin hydrochloride interacts specifically with the enzyme cathepsin H . The nature of this interaction is that of a substrate with its enzyme, where the compound is processed by cathepsin H .

Cellular Effects

As a substrate for cathepsin H, it may influence cell function through its interactions with this enzyme .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with cathepsin H . As a substrate, it is processed by this enzyme, potentially leading to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in the metabolic pathway of cathepsin H . It interacts with this enzyme as a substrate, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-7-amido-4-methylcoumarin hydrochloride typically involves the coupling of L-arginine with 7-amino-4-methylcoumarin. This reaction is facilitated by the use of coupling agents such as carbodiimides or activated esters. The reaction conditions often include a solvent like dimethylformamide (DMF) or dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the reaction mixture .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the process likely involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Arginine-7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions when used as a substrate for proteases like cathepsin H. The hydrolysis of the amide bond releases 7-amino-4-methylcoumarin, which can be detected due to its fluorescent properties .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using cathepsin H or other proteases.

Oxidation and Reduction: Not commonly involved in the reactions of this compound.

Substitution: The compound itself is not typically involved in substitution reactions.

Major Products Formed

The primary product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which is fluorescent and can be easily detected in biochemical assays .

Scientific Research Applications

L-Arginine-7-amido-4-methylcoumarin hydrochloride has diverse applications in scientific research:

Biochemistry: Used as a substrate to study the activity of proteases like cathepsin H and aminopeptidases

Physiology: Helps in understanding protein degradation pathways and enzyme kinetics.

Pharmacology: Utilized in drug discovery and development to screen for protease inhibitors.

Industry: Employed in the production of diagnostic kits and research reagents.

Comparison with Similar Compounds

Similar Compounds

- L-Leucine-7-amido-4-methylcoumarin hydrochloride

- Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride

- Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride

- 7-Amino-4-methylcoumarin

Uniqueness

L-Arginine-7-amido-4-methylcoumarin hydrochloride is unique due to its specificity for cathepsin H, making it a valuable tool in studying this particular enzyme. Other similar compounds may target different proteases or have varying fluorescent properties .

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3.ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLMUQNBZRXRHD-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585054 | |

| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69304-16-1 | |

| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethylbis[(1-oxoneodecyl)oxy]stannane](/img/structure/B1591291.png)

![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)

![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide](/img/structure/B1591310.png)